REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([O:26]C3C=CC=CC=3)=O)[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1>C(#N)C.C(Cl)Cl>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[O:26])[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
76.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
760 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 5 hours at a temperature of about 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble product is filtered off
|
Type
|
WASH
|
Details
|
washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
a product (30.8 g.) is obtained
|
Type
|
CUSTOM
|
Details
|
A small amount of insoluble matter is removed
|
Type
|
ADDITION
|
Details
|
by treating the solution with decolourising charcoal (2 g.)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated to dryness under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)N1CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([O:26]C3C=CC=CC=3)=O)[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1>C(#N)C.C(Cl)Cl>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[O:26])[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
76.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
760 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 5 hours at a temperature of about 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble product is filtered off
|
Type
|
WASH
|
Details
|
washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
a product (30.8 g.) is obtained
|
Type
|
CUSTOM
|
Details
|
A small amount of insoluble matter is removed
|
Type
|
ADDITION
|
Details
|
by treating the solution with decolourising charcoal (2 g.)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated to dryness under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)N1CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |